4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Description

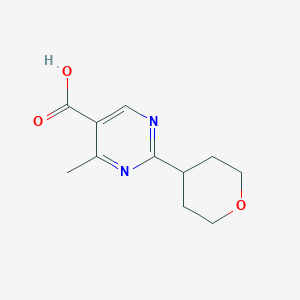

4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (C₁₀H₁₂N₂O₃, molecular weight: 224.22 g/mol) is a pyrimidine derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the C2 position and a carboxylic acid group at C5 (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. The oxan-4-yl group enhances solubility in polar solvents and may contribute to stereochemical stability, making it suitable for drug discovery applications .

Properties

IUPAC Name |

4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-9(11(14)15)6-12-10(13-7)8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQHHXLPKNJWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with oxan-4-yl derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemistry

- Building Block in Synthesis : 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid serves as a critical building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent.

Biology

- Biological Activity : Research indicates that this compound possesses potential antimicrobial and antiviral properties. Studies have shown its efficacy against specific pathogens, suggesting its role in developing new therapeutic agents .

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent. It may interact with specific molecular targets, modulating their activity to exert biological effects such as enzyme inhibition or receptor modulation .

Industry

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for synthesizing various drugs and chemical products. Its unique structure may confer distinct properties that enhance the efficacy of final products .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains:

- A study demonstrated significant inhibition of Escherichia coli growth at concentrations around 50 μM.

Cytotoxicity Assessment

In vitro cytotoxicity assays indicated low toxicity levels against mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use:

- MTT assays showed minimal cytotoxic effects at therapeutic concentrations, indicating its viability as a drug candidate.

Mechanistic Insights

Further mechanistic studies revealed that the compound could induce apoptosis in cancer cell lines through caspase activation pathways:

- This finding highlights its potential role in cancer therapy by targeting specific cellular mechanisms involved in cell death.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylic Acid Derivatives

The structural and functional differences between 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and analogous compounds are summarized below:

Table 1. Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects on Reactivity :

- The oxan-4-yl group facilitates hydrogen bonding via its ether oxygen, enhancing solubility in aqueous media (e.g., ~25 mg/mL in water) . In contrast, the methylthio group (-SMe) in 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid acts as a leaving group, enabling nucleophilic displacement reactions with amines or thiols .

- Trifluoromethyl and trifluoroethoxy groups introduce strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group (e.g., pKa ~2.5 for -CF₃ vs. ~3.5 for oxan-4-yl) and improving membrane permeability .

Biological Activity :

- Compounds with oxan-4-yl or tetrahydropyran moieties are often explored as kinase inhibitors due to their ability to mimic ATP’s ribose moiety .

- Sulfanyl derivatives exhibit antioxidant properties via radical scavenging, as demonstrated in metal-complexation studies .

Synthetic Routes :

- Oxan-4-yl derivatives are synthesized via microwave-assisted coupling of pyrimidine esters with tetrahydropyran-containing amines, achieving yields >80% under optimized conditions .

- Methylthio analogs are prepared via chemoselective displacement of methylsulfinyl groups using alkylamines, as reported by Seto et al. .

Metal Coordination Properties

Pyrimidine-5-carboxylic acids form stable complexes with transition metals (e.g., Cu²⁺, Mn²⁺). The oxan-4-yl group’s oxygen atom participates in coordination, as shown in X-ray crystallography studies, whereas sulfanyl or trifluoromethyl substituents reduce metal-binding affinity due to steric or electronic effects .

Biological Activity

4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in antimicrobial and antiviral domains. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a methyl group and an oxan group, contributing to its unique chemical properties. This structure can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 15.62 | Moderate |

| Escherichia coli ATCC 25922 | 31.25 | Moderate |

| Pseudomonas aeruginosa ATCC 10145 | 7.81 | High |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Antiviral Activity

The compound has also shown promise in antiviral studies, where it was tested against several viral strains. Preliminary data suggest that it may inhibit viral replication by interfering with specific enzymes involved in the viral life cycle.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological responses:

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It may bind to receptors involved in inflammation and immune response, altering signaling pathways.

Study on Antimicrobial Activity

A study conducted by researchers at the University of Kyiv evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings indicated that the compound demonstrated superior activity compared to standard antibiotics like penicillin and amoxicillin, particularly against Gram-positive bacteria.

Research on Antiviral Properties

In another study published in Journal of Medicinal Chemistry, the antiviral potential of the compound was assessed against influenza virus strains. The results showed a dose-dependent decrease in viral titer, suggesting that the compound could be a lead candidate for further development as an antiviral drug.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to enhance yield and purity:

- Condensation Reactions : Involves the reaction of pyrimidine derivatives with oxan-based reagents.

- Functional Group Modifications : Techniques such as alkylation and acylation are employed to modify functional groups for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step pathways, such as condensation of pyrimidine precursors with oxan-4-yl-containing reagents. For example, esterification of carboxylic acid derivatives (e.g., using ethanol with dehydrating agents like thionyl chloride) is a critical step, followed by hydrolysis to yield the final product . Optimization may include adjusting solvent polarity, temperature (e.g., reflux conditions), and purification methods (e.g., column chromatography or recrystallization) to improve yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (to confirm substituent positions and purity).

- IR spectroscopy (to identify functional groups like carboxylic acid and ether linkages).

- X-ray crystallography (for precise structural elucidation, as demonstrated in metal-complex studies of pyrimidine carboxylates) .

- High-performance liquid chromatography (HPLC) for purity assessment.

Q. What safety protocols should researchers follow when handling this compound?

While specific GHS data for this compound is limited, structurally similar pyrimidine derivatives are often non-hazardous under standard lab conditions. General precautions include:

- Using personal protective equipment (PPE) such as gloves and goggles.

- Conducting reactions in a fume hood to avoid inhalation of volatile byproducts.

- Referencing safety data sheets (SDS) of analogous compounds (e.g., 1-(oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid) for guidance .

Advanced Research Questions

Q. How does the oxan-4-yl substituent influence the compound’s biological activity compared to other substituents (e.g., trifluoromethyl or methylthio groups)?

The oxan-4-yl group (a tetrahydropyran ring) enhances steric bulk and modulates electronic properties, potentially improving binding affinity to biological targets like enzymes. Comparative studies of pyrimidine analogs show that substituents such as trifluoromethyl increase lipophilicity and metabolic stability, while methylthio groups may enhance nucleophilic reactivity . Methodological approaches include:

- Molecular docking simulations to predict binding interactions.

- In vitro assays (e.g., enzyme inhibition studies) to quantify activity differences.

Q. How can researchers resolve contradictions in reported data, such as variability in metal-complex stability or antioxidant activity?

Discrepancies may arise from factors like metal coordination geometry or carboxylate positioning. For example, copper complexes of pyrimidine-5-carboxylic acid exhibit higher antioxidant activity than pyrimidine-2-carboxylates due to electronic effects . To address contradictions:

- Systematically vary reaction conditions (e.g., pH, metal ion source).

- Use thermal analysis (TGA/DSC) to assess stability trends.

- Validate findings with theoretical calculations (e.g., SOD activity predictions).

Q. What strategies are effective for optimizing synthetic yield in multi-step pathways?

Critical factors include:

- Stepwise purification : Intermediate isolation via column chromatography reduces side-product carryover.

- Catalyst selection : Transition-metal catalysts (e.g., palladium for cross-coupling) can enhance efficiency in forming the pyrimidine core.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, as seen in related pyrimidine syntheses .

Methodological Recommendations

- For interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- For synthetic challenges : Employ Design of Experiments (DoE) to systematically optimize reaction parameters.

- For data validation : Cross-reference experimental results with density functional theory (DFT) calculations to reconcile empirical and theoretical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.